molecular formula C13H16ClNO3 B1462565 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylpropanamide CAS No. 1098361-12-6

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylpropanamide

Cat. No. B1462565
M. Wt: 269.72 g/mol
InChI Key: POKDVHJYLVYNQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylpropanamide” is a chemical compound with the molecular formula C11H12ClNO3 and a molecular weight of 241.671 . It is used for proteomics research .

Scientific Research Applications

Pharmacological Properties and Clinical Use of Metoclopramide

Metoclopramide is a compound with significant pharmacological properties, particularly in gastro-intestinal diagnostics and treatment. Although it is not the exact compound you mentioned, its pharmacological properties offer insight into how related compounds might be studied and applied in scientific research:

  • Pharmacodynamic Studies : Metoclopramide has been shown to affect gastro-intestinal motility significantly, improving conditions like gastric emptying and duodenal bulb distension. These actions are primarily achieved through its effects on muscle tone and peristalsis across the gastro-intestinal tract, without significantly affecting colonic motor activity in vivo.

  • Clinical Applications : Beyond its diagnostic uses in radiology and endoscopy, metoclopramide has been employed in managing post-operative vomiting, facilitating drug absorption (e.g., salicylate, paracetamol), and as a treatment in Parkinsonian patients receiving levodopa. This indicates its versatility in therapeutic applications beyond its primary indications.

  • Mechanism of Action : The drug's anti-emetic effects suggest a central dopaminergic antagonist property, blocking the chemoreceptor trigger zone for vomiting. This mechanism might provide a basis for researching related compounds' effects on the central nervous system and their potential applications in treating nausea and vomiting associated with various conditions.

This review on metoclopramide demonstrates the importance of understanding a drug's pharmacological properties for its application in clinical practice and potential research areas. Such knowledge can guide the development of new therapeutic agents and diagnostic tools, contributing to advancements in medical science and patient care (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).

properties

IUPAC Name

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-9(14)13(16)15(2)7-10-8-17-11-5-3-4-6-12(11)18-10/h3-6,9-10H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKDVHJYLVYNQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1COC2=CC=CC=C2O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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